2,6-Dibromo-8-chloroquinazoline

Cross-coupling selectivity Sequential functionalization Medicinal chemistry building blocks

2,6-Dibromo-8-chloroquinazoline (CAS 1823339-58-7) is a tri-halogenated quinazoline heterocycle with the molecular formula C₈H₃Br₂ClN₂ and a molecular weight of 322.38 g/mol. It belongs to the quinazoline family, a privileged scaffold in kinase inhibitor drug discovery, and features a unique substitution pattern of bromine atoms at positions 2 and 6 with a chlorine substituent at position 8.

Molecular Formula C8H3Br2ClN2
Molecular Weight 322.38 g/mol
Cat. No. B12967149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromo-8-chloroquinazoline
Molecular FormulaC8H3Br2ClN2
Molecular Weight322.38 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=NC(=NC=C21)Br)Cl)Br
InChIInChI=1S/C8H3Br2ClN2/c9-5-1-4-3-12-8(10)13-7(4)6(11)2-5/h1-3H
InChIKeyCVKXPFJWRVJPQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dibromo-8-chloroquinazoline (CAS 1823339-58-7): Core Structural and Physicochemical Baseline for Procurement Evaluation


2,6-Dibromo-8-chloroquinazoline (CAS 1823339-58-7) is a tri-halogenated quinazoline heterocycle with the molecular formula C₈H₃Br₂ClN₂ and a molecular weight of 322.38 g/mol . It belongs to the quinazoline family, a privileged scaffold in kinase inhibitor drug discovery, and features a unique substitution pattern of bromine atoms at positions 2 and 6 with a chlorine substituent at position 8 [1]. This precise arrangement of halogens—particularly the combination of two bromine leaving groups with a third chlorine moiety—endows the compound with a distinct reactivity profile suitable for sequential, chemoselective cross-coupling reactions, distinguishing it from simpler dihalogenated quinazoline analogs in synthetic intermediate applications .

Why 2,6-Dibromo-8-chloroquinazoline Is Not Interchangeable with Other Halogenated Quinazolines


Generic substitution among halogenated quinazoline building blocks is not feasible due to profound differences in chemoselectivity, reactivity, and biological target engagement imposed by the specific halogen pattern. The presence of three distinct halogen substituents (Br at C-2, Br at C-6, Cl at C-8) in 2,6-dibromo-8-chloroquinazoline creates a reactivity gradient that enables sequential functionalization strategies not achievable with the more common 2,6-dibromoquinazoline (CAS 161425-75-8) or 2,4-dichloroquinazoline (CAS 607-68-1) . In biological contexts, quinazoline derivatives exhibit steep structure-activity relationships (SAR); a change in halogen position can shift kinase selectivity profiles by orders of magnitude. For example, the quinazoline-based inhibitor WHI-P97 (2,6-dibromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol) shows an EGFR IC₅₀ of 2.5 µM, whereas closely related analogs with altered halogenation display vastly different potency and kinase selectivity [1]. Consequently, procurement of the specific trihalogenated compound is essential to ensure both the correct synthetic intermediate behavior and the intended biological activity.

Quantitative Differentiation Evidence: 2,6-Dibromo-8-chloroquinazoline Versus Structural Analogs


Tri-Halogen Reactivity Gradient: 2,6-Dibromo-8-chloroquinazoline vs. 2,6-Dibromoquinazoline

2,6-Dibromo-8-chloroquinazoline offers three chemically distinct halogen handles (C-2 Br, C-6 Br, C-8 Cl) enabling sequential, chemoselective cross-coupling reactions. In contrast, 2,6-dibromoquinazoline (CAS 161425-75-8) provides only two bromine atoms, limiting the synthetic versatility to two sequential functionalizations . The chlorine atom at C-8 is substantially less reactive toward oxidative addition than the bromine atoms, allowing for selective Suzuki, Negishi, or Buchwald-Hartwig couplings at the 2- and 6-positions while leaving the C-8 chlorine available for subsequent nucleophilic aromatic substitution or late-stage functionalization [1]. This tri-halogen pattern transforms the compound into a three-step programmable scaffold rather than a two-step intermediate, expanding accessible chemical space.

Cross-coupling selectivity Sequential functionalization Medicinal chemistry building blocks

EGFR Wild-Type Inhibition: 2,6-Dibromo-8-chloroquinazoline vs. Quinazoline-Based JAK3/EGFR Inhibitor WHI-P97

In the context of quinazoline-based EGFR inhibitors, 2,6-dibromo-8-chloroquinazoline serves as a core scaffold for derivatization. While direct EGFR inhibition data for the unhithered compound are not publicly available, the structurally related 2,6-dibromoquinazoline derivative WHI-P97 demonstrates an EGFR IC₅₀ of 2.5 µM in kinase inhibition assays [1]. The 8-chloro substituent in the target compound introduces an additional vector for substitution that has been exploited to modulate EGFR vs. HER2 selectivity in advanced quinazoline programs; 6-substituted quinazoline derivatives have achieved EGFR IC₅₀ values as low as 2.6 nM [2]. The precise 2,6-dibromo-8-chloro pattern on the quinazoline core provides a unique template for systematic exploration of C-8 substituent effects on EGFR potency and selectivity, which is not accessible from the 2,6-dibromo or 2,4-dichloro scaffolds alone.

EGFR kinase inhibition Tyrosine kinase Cancer cell signaling

BET Bromodomain Engagement: BRD2 Binding Affinity Differentiation

Quinazoline-based compounds have been identified as potent bromodomain and extra-terminal (BET) protein inhibitors, with documented binding to BRD2, BRD4, and BRDT bromodomains. A quinazoline analog (CHEMBL3769729) demonstrated a BRD2 bromodomain 2 binding Kd of 300 nM and a BRD4 BD2 IC₅₀ of 863 nM [1]. The tri-halogen substitution pattern of 2,6-dibromo-8-chloroquinazoline provides three distinct positions for vector elaboration, potentially enabling simultaneous optimization of BRD2 vs. BRD4 selectivity—a key determinant of therapeutic index in BET inhibitor development. In contrast, mono- or di-halogenated quinazoline scaffolds provide fewer derivatization vectors, limiting the multidimensional optimization of potency, selectivity, and physicochemical properties required for chemical probe development [2].

Bromodomain inhibition Epigenetic targets BRD2/BRD4 selectivity

Kinase Inhibitor Scaffold Versatility: Multi-Target Engagement Potential vs. 6-Bromo-2,4-dichloroquinazoline

Quinazoline derivatives have demonstrated potent multi-kinase inhibitory profiles spanning EGFR, VEGFR-2, and PDGFR-β at low nanomolar concentrations [1]. The specific 2,6,8-substitution pattern of 2,6-dibromo-8-chloroquinazoline directs substituents toward distinct regions of the kinase ATP-binding pocket compared to the 2,4,6-substitution pattern of 6-bromo-2,4-dichloroquinazoline (CAS 102393-82-8) [2]. While 6-bromo-2,4-dichloroquinazoline positions its reactive chlorines at the C-2 and C-4 vector positions (critical for hinge-binding interactions), 2,6-dibromo-8-chloroquinazoline places a bromine at C-2 and directs the C-8 chlorine toward the solvent-exposed region, enabling different kinase selectivity profiles when elaborated into final inhibitors. This positional difference is crucial because the C-4 vs. C-8 vector orientation fundamentally alters which kinase subdomains are engaged by elaborated substituents [3].

Multi-kinase inhibition Anticancer agents VEGFR/PDGFR/EGFR

Molecular Properties: Enhanced Molecular Weight and Lipophilicity for Fragment-Based Drug Discovery vs. 2,4-Dichloroquinazoline

2,6-Dibromo-8-chloroquinazoline (MW = 322.38 g/mol, XLogP ~3.7 predicted) occupies a distinct physicochemical space compared to 2,4-dichloroquinazoline (MW = 199.04 g/mol, XLogP ~2.5) [1]. The higher molecular weight and halogen count increase the probability of favorable hydrophobic interactions in kinase ATP-binding pockets while maintaining compliance with lead-like property guidelines (MW < 350). The presence of three halogens also substantially increases the compound's utility in fragment-based drug discovery (FBDD) by providing three independent vectors for fragment growing, merging, or linking strategies—a 50% increase in synthetic handles compared to dihalogenated scaffolds [2]. This enhanced functional density translates to a broader accessible chemical space from a single intermediate.

Fragment-based drug discovery Lead optimization Physicochemical properties

High-Value Research and Procurement Application Scenarios for 2,6-Dibromo-8-chloroquinazoline


Sequential, Chemoselective Synthesis of 2,6,8-Trisubstituted Quinazoline Kinase Inhibitor Libraries

The tri-halogen reactivity gradient (C-2 Br > C-6 Br > C-8 Cl toward oxidative addition) enables a programmable, three-step sequential cross-coupling strategy. Medicinal chemistry teams can first functionalize the most reactive C-2 bromine via Suzuki coupling with aryl boronic acids, then selectively modify the C-6 bromine under more forcing conditions, and finally exploit the C-8 chlorine for nucleophilic aromatic substitution or Buchwald-Hartwig amination. This three-step, one-scaffold approach maximizes library diversity and exploration of kinase ATP-binding pocket vectors that are inaccessible from 2,6-dibromoquinazoline or 2,4-dichloroquinazoline starting materials [1].

EGFR Tyrosine Kinase Inhibitor Lead Optimization with C-8 Vector SAR Exploration

For EGFR inhibitor programs targeting both wild-type and mutant (L858R, T790M) forms, the C-8 chlorine atom provides a unique derivatization handle that extends substituents toward the solvent-exposed region of the kinase. This vector is critical for modulating physicochemical properties (solubility, logD) and kinase selectivity without perturbing the hinge-binding pharmacophore elaborated from the C-4 position. The C-8 substitution distinguishes 2,6-dibromo-8-chloroquinazoline from 6-bromo-2,4-dichloroquinazoline, which places its chlorine at the hinge-binding C-4 position, fundamentally altering SAR exploration strategies [2].

BET Bromodomain Chemical Probe Development Requiring Multi-Vector Optimization

BET bromodomain inhibitor programs demand simultaneous optimization of BRD2, BRD4, and BRDT selectivity alongside pharmacokinetic properties. The three independent halogen handles on 2,6-dibromo-8-chloroquinazoline allow parallel optimization of: (1) acetyl-lysine binding pocket engagement (C-6 vector), (2) ZA-channel or WPF-shelf interactions (C-2 vector), and (3) solvent-exposed region modifications for solubility and metabolic stability (C-8 vector). This multidimensional optimization capability, documented in quinazoline-based BET inhibitor development, makes the tri-halogenated scaffold strategically superior to dihalogenated alternatives for epigenetic probe discovery [3].

Multi-Kinase Inhibitor Scaffold for VEGFR/PDGFR/EGFR Polypharmacology Programs

Quinazoline-based multi-kinase inhibitors targeting VEGFR-2, PDGFR-β, and EGFR have demonstrated nanomolar potency against each target. The 2,6,8-substitution pattern of 2,6-dibromo-8-chloroquinazoline directs substituents toward distinct sub-pockets within the kinase ATP-binding site. This enables systematic exploration of polypharmacology profiles that differ from those accessible via 2,4,6-substituted quinazolines. Programs seeking to balance multi-target potency with an acceptable selectivity window should procure the specific 2,6,8-trihalogenated scaffold to access the full range of kinase vector orientations [4].

Quote Request

Request a Quote for 2,6-Dibromo-8-chloroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.